2-Ethylpentanedial
Description
2-Ethylpentanedial (IUPAC name: 2-ethylpentanedial) is a dialdehyde derivative with the molecular formula C₇H₁₂O₂, featuring two aldehyde groups (-CHO) on a pentanedial backbone and an ethyl substituent at the second carbon. Dialdehydes like 2-ethylpentanedial are typically reactive due to their electrophilic carbonyl groups, making them useful in crosslinking applications, polymer synthesis, or as intermediates in organic reactions. However, their reactivity also raises safety concerns, particularly regarding inhalation and dermal exposure .
Properties
CAS No. |
25355-32-2 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-ethylpentanedial |
InChI |
InChI=1S/C7H12O2/c1-2-7(6-9)4-3-5-8/h5-7H,2-4H2,1H3 |
InChI Key |
OJEAXIMJLLYVQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylpentanedial can be synthesized through several methods. One common approach involves the oxidation of 2-ethylpentanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to prevent over-oxidation and to ensure the selective formation of the dialdehyde.
Industrial Production Methods: On an industrial scale, 2-ethylpentanedial can be produced through catalytic oxidation processes. These methods often employ metal catalysts and oxygen or air as the oxidizing agents. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylpentanedial undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde groups to carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Condensation: The compound can participate in aldol condensation reactions, forming larger molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Condensation: Base catalysts such as sodium hydroxide.
Major Products:
Oxidation: 2-Ethylpentanedioic acid.
Reduction: 2-Ethylpentanediol.
Condensation: Various aldol products depending on the reactants used.
Scientific Research Applications
2-Ethylpentanedial has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethylpentanedial involves its reactivity with various nucleophiles due to the presence of aldehyde groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound’s reactivity is influenced by its molecular structure, which allows it to participate in a range of chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group and Reactivity
2-Ethylpentanedial’s dual aldehyde groups distinguish it from structurally related compounds. For example:
- 3-Ethyl-2,4-pentanedione (CAS: N/A, ): A diketone with two ketone groups, it exhibits tautomerism and is less electrophilic than aldehydes, making it more stable in storage but less reactive in nucleophilic additions .
- 3-Ethylpentanal (CAS: 39992-52-4, ): A monoaldehyde with a single -CHO group, it shares similar handling risks (e.g., irritation) but lacks the bifunctional reactivity of dialdehydes .
Physical and Chemical Properties
The table below summarizes key data for 2-ethylpentanedial and analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
